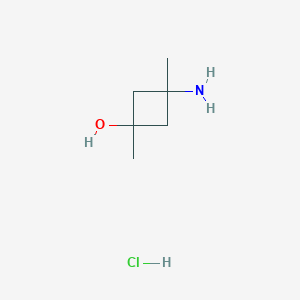![molecular formula C10H14N2O4 B15127238 6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione](/img/structure/B15127238.png)
6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione is a deuterated analog of a nucleoside analog. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing some of the hydrogen atoms in its structure. The incorporation of deuterium can significantly alter the compound’s metabolic stability and pharmacokinetic properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione typically involves the deuteration of precursor molecules. One common method is the α-trideuteration of methylarenes, which can be achieved using inexpensive bases such as sodium hydroxide or potassium tert-butoxide in deuterated solvents like dimethyl sulfoxide-d6 . This process involves deprotonation and reprotonation steps to introduce deuterium atoms selectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the deuteration process. Additionally, the purification and isolation of the final product would involve standard techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the diazinane ring can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium on carbon or nickel can facilitate the replacement of deuterium atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and reaction kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent due to its enhanced metabolic stability and reduced toxicity.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can slow down the rate of metabolic degradation, leading to prolonged activity and reduced formation of toxic metabolites. This compound may target enzymes involved in nucleoside metabolism, thereby affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
5-methyluridine: A nucleoside analog with similar structural features but without deuterium atoms.
2-deoxyuridine: Another nucleoside analog used in antiviral and anticancer research.
5-fluorouracil: A widely used chemotherapeutic agent with structural similarities.
Uniqueness
The uniqueness of 6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione lies in its deuterium content, which imparts distinct pharmacokinetic and pharmacodynamic properties. The presence of deuterium can enhance the compound’s stability, reduce toxicity, and improve its therapeutic potential compared to non-deuterated analogs.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
230.25 g/mol |
IUPAC Name |
6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-3,6-8,13H,4-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1/i1D3,4D/t4?,6?,7-,8+ |
InChI Key |
ONAKHYDTKMSIOT-LKUWDMTRSA-N |
Isomeric SMILES |
[2H]C1C(C(=O)NC(=O)N1[C@H]2C=C[C@H](O2)CO)C([2H])([2H])[2H] |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)
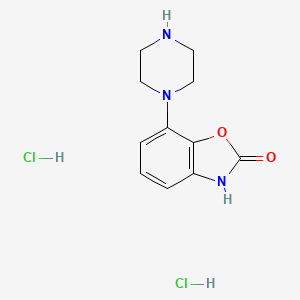
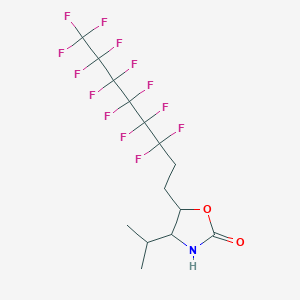
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one](/img/structure/B15127186.png)
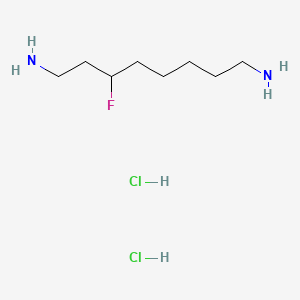
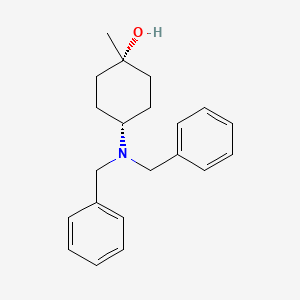
![L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)

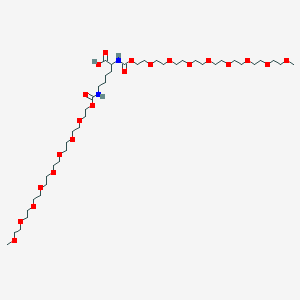
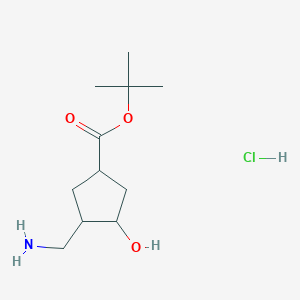
![4-Hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B15127248.png)
![N,N-dimethyl-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-4'-amine](/img/structure/B15127255.png)

